molecular formula C21H19FN4O4 B12387011 Antitrypanosomal agent 15

Antitrypanosomal agent 15

Cat. No.: B12387011
M. Wt: 410.4 g/mol
InChI Key: GGRYBCDDGWXURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitrypanosomal agent 15 involves a series of chemical reactions starting from acyclic starting materials. The synthetic route typically includes condensation and ring closure reactions to form intermediate compounds, followed by further functionalization steps . For example, the synthesis of similar compounds has been reported to involve steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring that the reaction conditions are optimized for yield and purity. This would include controlling parameters such as temperature, pressure, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Antitrypanosomal agent 15 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

Antitrypanosomal agent 15 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C21H19FN4O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-1-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H19FN4O4/c1-23-20(28)16-11-14(5-8-17(16)22)24-21(29)18-9-10-19(27)26(25-18)12-13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3,(H,23,28)(H,24,29)

InChI Key

GGRYBCDDGWXURQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC)F

Origin of Product

United States

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